molecular formula C7H5N3O2S B566644 4-benzimidazolethiol,6-nitro- CAS No. 101083-91-4

4-benzimidazolethiol,6-nitro-

Cat. No.: B566644
CAS No.: 101083-91-4
M. Wt: 195.196
InChI Key: PSFKBOPSUVUPSE-UHFFFAOYSA-N
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Description

Evolution of Benzimidazole-Based Research in Heterocyclic Chemistry

The journey of benzimidazole (B57391) research began with the recognition of its structural resemblance to purine-like structures, suggesting potential biological relevance. ijarsct.co.in Early syntheses involved straightforward condensation reactions, such as treating ortho-phenylenediamines with carboxylic acids or their derivatives. apacsci.comnih.gov Over the decades, research has evolved from simple synthesis to the creation of complex, multi-functionalized molecules with tailored properties. ijarsct.co.inmdpi.com The development of modern synthetic methods, including the use of various catalysts and green chemistry approaches, has significantly advanced the field, allowing for more efficient and environmentally friendly production of benzimidazole derivatives. mdpi.combohrium.comrsc.org This has broadened their applications in areas such as pharmaceuticals, where they are components of anthelmintics, anti-ulcer drugs, and antihistamines. ijarsct.co.intsijournals.com

Conferring Reactivity and Biological Relevance via Thiol Moieties in Benzimidazoles

The introduction of a thiol (-SH) group, as seen in 4-benzimidazolethiol, 6-nitro-, significantly influences the molecule's reactivity. The thiol group is nucleophilic and can readily participate in various chemical reactions, such as alkylation and the formation of disulfide bonds. cymitquimica.comresearchgate.net This reactivity is crucial for its role as a building block in the synthesis of more complex molecules. core.ac.uk

The thiol group's presence is often associated with enhanced biological interactions. Thiol-containing compounds can interact with biological targets, including cysteine residues in proteins, which can modulate their function. nih.gov This interaction is a key mechanism behind the observed biological activities of many thiol-bearing heterocyclic compounds. The acidity and reactivity of the thiol group can be further modulated by other substituents on the benzimidazole ring.

Influence of Nitro Group Substitution on Electronic Structure and Reactivity Profiles

The nitro group (-NO₂) is a strong electron-withdrawing group that profoundly impacts the electronic structure and reactivity of the benzimidazole scaffold. cymitquimica.commdpi.com Its presence decreases the electron density of the aromatic system through both inductive and resonance effects. mdpi.com This electronic modification makes the benzimidazole ring more susceptible to nucleophilic attack. cymitquimica.com

Emerging Research Trajectories for Multifunctional Benzimidazole Derivatives

Current research is increasingly focused on the design and synthesis of multifunctional benzimidazole derivatives that can interact with multiple biological targets simultaneously. bohrium.comresearchgate.net This "multi-target-directed ligand" (MTDL) approach is a promising strategy for addressing complex diseases. bohrium.com By combining different functional groups, such as the thiol and nitro moieties in the title compound, researchers aim to create hybrid molecules with synergistic or novel activities. mdpi.com

Future directions include the development of more selective and potent compounds through computational modeling and structure-activity relationship (SAR) studies. orientjchem.orgrsc.org There is also a growing emphasis on creating benzimidazole derivatives for applications in materials science, such as in the development of novel photoprotective agents and nonlinear optical (NLO) materials. researchgate.netacs.org The continued exploration of new synthetic methodologies and the investigation of the unique properties of multifunctional benzimidazoles are expected to open up new avenues for their application. bohrium.comjchps.com

Chemical and Physical Properties of Related Compounds

To provide context for the properties of 4-benzimidazolethiol, 6-nitro-, the table below lists data for a closely related compound, 2-Mercapto-5-nitrobenzimidazole (B1230712).

PropertyValueSource(s)
Chemical Formula C₇H₅N₃O₂S cymitquimica.comsigmaaldrich.com
Molecular Weight 195.20 g/mol sigmaaldrich.comchemicalbook.com
Melting Point 274 °C (decomposes) sigmaaldrich.comchemicalbook.com
Appearance Light Yellow to Light Orange Solid chemicalbook.com
Solubility Soluble in 1 M NaOH sigmaaldrich.comchemicalbook.com
CAS Number 6325-91-3 sigmaaldrich.comchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101083-91-4

Molecular Formula

C7H5N3O2S

Molecular Weight

195.196

IUPAC Name

6-nitro-1H-benzimidazole-4-thiol

InChI

InChI=1S/C7H5N3O2S/c11-10(12)4-1-5-7(6(13)2-4)9-3-8-5/h1-3,13H,(H,8,9)

InChI Key

PSFKBOPSUVUPSE-UHFFFAOYSA-N

SMILES

C1=C(C=C2C(=C1S)N=CN2)[N+](=O)[O-]

Synonyms

4-Benzimidazolethiol,6-nitro-(6CI)

Origin of Product

United States

Synthetic Methodologies for 4 Benzimidazolethiol,6 Nitro and Its Analogs

Precursor Synthesis and Derivatization Strategies

The foundational step in synthesizing 4-benzimidazolethiol, 6-nitro- is the preparation of appropriately substituted o-phenylenediamine (B120857) precursors. A common starting material is 4-nitro-o-phenylenediamine (B140028). tsijournals.comtsijournals.com This precursor can be synthesized through the nitration of o-phenylenediamine. The derivatization of these precursors is crucial for introducing the necessary functionalities that will ultimately be present in the final product. For instance, the reaction of o-phenylenediamine derivatives with carbon disulfide is a key strategy to introduce the thiol group. tsijournals.commdpi.com

Cyclization Pathways for the Benzimidazole (B57391) Core Formation

The formation of the benzimidazole ring is a critical step, and several cyclization pathways are employed. A widely used method involves the condensation of an o-phenylenediamine derivative with a one-carbon synthon. rsc.org Carbon disulfide is a common reagent for this purpose, leading directly to the formation of a benzimidazole-2-thiol. mdpi.comorgsyn.org

Another established method is the Phillips condensation, which involves the reaction of o-phenylenediamine with a carboxylic acid or its derivative, such as formic acid, under acidic conditions and heat. This approach initially yields the benzimidazole core, which then requires subsequent functionalization to introduce the thiol and nitro groups. More contemporary methods utilize catalysts like silica-supported ferric chloride or nano-Fe2O3 to improve reaction efficiency and yield under milder conditions. rsc.org

A general scheme for the synthesis of benzimidazole-2-thiol derivatives is depicted below:

Step 1: Reaction of a substituted o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide (B78521) or sodium hydroxide. mdpi.comcu.edu.eg

Step 2: The reaction mixture is typically refluxed in a solvent such as methanol (B129727) or ethanol (B145695). mdpi.comorgsyn.org

Step 3: Acidification of the reaction mixture precipitates the desired benzimidazole-2-thiol product.

Regioselective Introduction of Thiol and Nitro Functionalities at Positions 4 and 6

The precise placement of the thiol and nitro groups at the 4 and 6 positions of the benzimidazole ring is paramount. The synthesis of 4-benzimidazolethiol, 6-nitro- typically starts with a precursor that already contains the nitro group at the desired position, such as 4-nitro-o-phenylenediamine. tsijournals.comtsijournals.com The cyclization of this precursor with carbon disulfide then directly yields 6-nitro-1H-benzimidazole-2-thiol. mdpi.com

However, achieving regioselectivity for the 4-thiol and 6-nitro substitution pattern can be challenging. Direct nitration of a benzimidazole-4-thiol is often not a viable primary route due to the potential for oxidation of the thiol group and lack of regiocontrol. Therefore, the strategy of starting with a pre-functionalized benzene (B151609) ring (i.e., a substituted o-phenylenediamine) is generally preferred to ensure the correct isomer is formed. uni-bayreuth.de

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of 4-benzimidazolethiol, 6-nitro-. Key parameters that are often fine-tuned include the choice of solvent, base, reaction temperature, and reaction time.

For the cyclization step, strong bases like potassium hydroxide are effective in promoting the reaction between o-phenylenediamine derivatives and carbon disulfide. mdpi.com The use of solvents like methanol or ethanol at reflux temperatures is also common. mdpi.comorgsyn.org Purification of the final product is often achieved through recrystallization from a suitable solvent, such as an ethanol/water mixture, to remove impurities and obtain a high-purity product. tsijournals.comorgsyn.org The use of microwave irradiation has also been explored as a method to accelerate the synthesis of related benzimidazole derivatives. nih.gov

Table 1: Optimization of Reaction Conditions for Benzimidazole Synthesis

Parameter Condition Effect on Yield and Purity Reference
Catalyst Nano-Fe2O3 High yields under mild conditions rsc.org
Solvent Methanol Good solvent for cyclization with CS2 mdpi.com
Base Potassium Hydroxide Efficient for thiol formation mdpi.com
Purification Recrystallization High purity of final product tsijournals.comorgsyn.org
Energy Source Microwave Irradiation Rapid and efficient synthesis nih.gov

Synthetic Approaches for N-Substituted 4-benzimidazolethiol, 6-nitro- Derivatives

N-substituted derivatives of 4-benzimidazolethiol, 6-nitro- are synthesized by reacting the parent compound with various alkylating or arylating agents. tsijournals.com The nitrogen atom of the benzimidazole ring can be deprotonated with a base to form an anion, which then acts as a nucleophile. tsijournals.com

A general procedure for N-alkylation involves:

Deprotonation of the benzimidazole nitrogen with a base like sodium hydride in an anhydrous solvent such as DMF.

Addition of an alkyl halide (e.g., methyl iodide) to the reaction mixture. tsijournals.com

The reaction is typically stirred at room temperature or heated to ensure complete reaction. tsijournals.com

This method allows for the introduction of a wide variety of substituents on the nitrogen atom, leading to a diverse library of N-substituted derivatives. tsijournals.com

Facile Access to Novel Benzimidazole-Thiol Hybrids Incorporating a 6-Nitro Moiety

The synthesis of hybrid molecules that incorporate the 6-nitro-benzimidazole-thiol scaffold with other heterocyclic rings, such as thiazole (B1198619) or pyrazole, has gained significant attention. nih.govacs.org These hybrids are often designed to combine the biological activities of the individual moieties.

One common approach to synthesizing these hybrids involves a multi-step reaction sequence. For example, a 6-nitro-benzimidazole-2-thiol can be reacted with a halogenated intermediate of another heterocyclic system. nih.gov This often involves a nucleophilic substitution reaction where the thiol group of the benzimidazole attacks an electrophilic center on the other molecule. nih.gov One-pot reactions have also been developed to streamline the synthesis of these complex hybrid structures. nih.gov

Spectroscopic Characterization and Structural Elucidation of 4 Benzimidazolethiol,6 Nitro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. For 4-benzimidazolethiol, 6-nitro-, both ¹H and ¹³C NMR spectroscopy provide critical data for confirming its structure.

¹H NMR Spectral Analysis of Aromatic and Thiol Protons

The ¹H NMR spectrum of a related compound, 5-nitro-1H-benzimidazole, shows characteristic signals for the aromatic protons. tsijournals.com In a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent, the aromatic protons of 5-nitro-1H-benzimidazole appear as a multiplet in the range of δ 8.29-7.76 ppm. tsijournals.com The proton attached to the nitrogen (NH) of the imidazole (B134444) ring is observed as a singlet at δ 12.36 ppm. tsijournals.com For similar benzimidazole (B57391) structures, the NH proton is often seen as a broad singlet. tsijournals.com

For the specific compound 4-benzimidazolethiol, 6-nitro-, the proton of the thiol group (-SH) is expected to appear as a distinct signal. The chemical shifts of the aromatic protons will be influenced by the positions of the thiol and nitro groups on the benzimidazole ring.

Proton Type Typical Chemical Shift (δ, ppm) in Benzimidazoles
Aromatic Protons7.1 - 8.5 rsc.orgrsc.org
Imidazole NH~12.3 - 13.6 tsijournals.comrsc.org
Thiol SHVariable, often broad

¹³C NMR Chemical Shift Assignments for the Benzimidazole Framework

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. For 5-nitro-1H-benzimidazole, the carbon signals are observed at δ 145.15, 144.39, 136.49, 132.58, 120.08, 115.37, and 111.6 ppm in DMSO-d6. tsijournals.com The presence of the nitro group generally causes a downfield shift for the carbon atom to which it is attached. The chemical shifts for the carbons in the benzimidazole framework of 4-benzimidazolethiol, 6-nitro- would be expected to be in a similar range, with specific shifts influenced by the thiol and nitro substituents. The carbon atom attached to the thiol group (C-S) would also have a characteristic chemical shift.

Carbon Type Typical Chemical Shift (δ, ppm) in Benzimidazoles
Aromatic C=C110 - 150 rsc.orgmdpi.com
C=N~150 - 152 rsc.org
Carbon attached to NO₂Downfield shift
Carbon attached to SHUpfield or downfield shift depending on environment

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. In the case of 4-benzimidazolethiol, 6-nitro-, key vibrational bands are expected. The nitro group (NO₂) typically shows strong asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these bands appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com The C-S stretching vibration for a thiol group attached to a benzimidazole ring is generally observed around 600-700 cm⁻¹. The N-H stretching of the imidazole ring is expected around 3436 cm⁻¹, and the C=N stretch around 1624 cm⁻¹. rsc.org

Functional Group Characteristic IR Absorption (cm⁻¹)
N-O Asymmetric Stretch (Aromatic Nitro)1550-1475 orgchemboulder.com
N-O Symmetric Stretch (Aromatic Nitro)1360-1290 orgchemboulder.com
N-H Stretch (Imidazole)~3436 rsc.org
C=N Stretch~1624 rsc.org
C-S Stretch600-700

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of a molecule is influenced by the nature and substitution pattern of its chromophores. For nitro-substituted aromatic compounds like 4-nitrobenzamide, UV-Vis spectra are available and can serve as a reference. nist.gov The presence of the nitro group and the extended conjugation in the benzimidazole system are expected to result in characteristic absorption bands.

Advanced X-ray Diffraction Studies for Solid-State Structural Analysis

Coordination Chemistry of 4 Benzimidazolethiol,6 Nitro

Exploration of 4-benzimidazolethiol, 6-nitro- as a Ligand in Metal Complexation

4-benzimidazolethiol, 6-nitro-, also known as 6-nitro-1H-benzo[d]imidazole-4-thiol, is a heterocyclic compound featuring a benzimidazole (B57391) core functionalized with both a thiol (-SH) and a nitro (-NO2) group. This combination of functionalities makes it a highly promising ligand for the formation of stable coordination complexes with a variety of metal ions. The benzimidazole moiety itself offers multiple potential coordination sites, primarily through the nitrogen atoms of the imidazole (B134444) ring. The deprotonated thiol group, a soft donor, exhibits a strong affinity for soft metal ions.

The ligand can potentially coordinate to a metal center in several ways:

Monodentate coordination: Through the sulfur atom of the thiolate group or one of the nitrogen atoms of the imidazole ring.

Bidentate chelation: Involving the sulfur atom and an adjacent imidazole nitrogen atom, forming a stable five-membered chelate ring.

Bridging coordination: The thiolate sulfur can bridge two or more metal centers, leading to the formation of polynuclear complexes. The benzimidazole ring can also participate in bridging interactions.

The presence of both hard (nitrogen) and soft (sulfur) donor atoms allows this ligand to coordinate with a wide range of transition metals, lanthanides, and actinides, leading to complexes with diverse geometries and electronic properties.

Investigation of Thiolate Bonding in Transition Metal Complexes

The thiolate group (-S⁻) is a crucial functional group in the coordination chemistry of 4-benzimidazolethiol, 6-nitro-. Thiolates are classified as soft Lewis bases and therefore form strong covalent bonds with soft Lewis acidic metal centers such as Cu(I), Ag(I), Au(I), Hg(II), Cd(II), and Pb(II), as well as with later transition metals like Ni(II), Pd(II), and Pt(II). wikipedia.org The bonding in metal thiolate complexes can be described from both a molecular orbital and a ligand field theory perspective. The sulfur atom in a thiolate ligand possesses lone pairs of electrons that can be donated to the vacant d-orbitals of the metal ion to form a sigma (σ) bond. Additionally, the filled p-orbitals of the sulfur can overlap with the metal d-orbitals to form pi (π) bonds, which can be of a donor or acceptor nature depending on the relative energies of the orbitals.

Thiolate ligands can adopt various coordination modes in transition metal complexes:

Terminal Thiolate: The sulfur atom is bonded to a single metal ion.

Bridging Thiolate (μ₂-S): The sulfur atom bridges two metal centers. This is a very common coordination mode for thiolates and is crucial in the formation of bimetallic and polymetallic complexes. nih.gov

Triply Bridging Thiolate (μ₃-S): The sulfur atom bridges three metal centers, often found in metal clusters.

The formation of thiolate-bridged bimetallic complexes featuring a benzimidazole moiety has been reported, highlighting the propensity of such ligands to form polynuclear structures. nih.govresearchgate.netresearchgate.net In these complexes, the thiolate sulfur and a nitrogen atom from the benzimidazole ring can bridge two metal centers, leading to robust structures with interesting electronic and magnetic properties. nih.gov

Synthesis and Characterization of Diverse Metal-4-benzimidazolethiol, 6-nitro- Complexes

The synthesis of metal complexes with 4-benzimidazolethiol, 6-nitro- can be achieved through various synthetic methodologies. A common approach involves the reaction of a metal salt (e.g., chloride, nitrate, acetate (B1210297), or perchlorate) with the ligand in a suitable solvent, such as ethanol (B145695), methanol (B129727), or dimethylformamide (DMF). The reaction is often carried out in the presence of a base (e.g., triethylamine (B128534) or sodium hydroxide) to facilitate the deprotonation of the thiol group, leading to the formation of the thiolate ligand which then coordinates to the metal ion.

The resulting metal complexes can be characterized by a range of spectroscopic and analytical techniques to elucidate their structure, bonding, and properties.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand will show a characteristic ν(S-H) stretching vibration, which disappears upon coordination to the metal ion due to the deprotonation of the thiol group. New bands corresponding to ν(M-N) and ν(M-S) vibrations typically appear in the far-IR region of the spectra of the complexes, providing direct evidence of coordination. nih.govnih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the metal center and the nature of the metal-ligand bonding. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions, can be observed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes. The chemical shifts of the protons and carbons in the ligand will change upon coordination to the metal ion.

Elemental Analysis and Mass Spectrometry: These techniques are used to determine the stoichiometry and elemental composition of the synthesized complexes. nih.gov

The table below summarizes typical spectroscopic data observed for metal complexes of analogous nitro-substituted benzimidazole ligands.

ComplexKey IR Bands (cm⁻¹)Electronic Transitions λ_max (nm)
Ligand ν(N-H) ~3400, ν(S-H) ~2550, ν(C=N) ~1620, ν_as(NO₂) ~1530, ν_s(NO₂) ~1340π→π* ~280, n→π* ~320
[M(L)₂] Disappearance of ν(S-H), Shift in ν(C=N), Appearance of ν(M-N) and ν(M-S)Intraligand transitions, LMCT/MLCT bands

This is an interactive data table based on typical data for similar compounds.

Role of the Nitro Group in Modulating Ligand Coordination Behavior

The nitro group (-NO₂) at the 6-position of the benzimidazole ring plays a significant role in modulating the coordination behavior of the ligand. As a strong electron-withdrawing group, the nitro group influences the electronic properties of the entire ligand molecule through both inductive and resonance effects. nih.gov

This electron-withdrawing nature has several important consequences:

Increased Acidity: The nitro group increases the acidity of the N-H proton of the imidazole ring and the S-H proton of the thiol group, facilitating their deprotonation and subsequent coordination to the metal ion.

Modification of Donor Properties: By withdrawing electron density from the benzimidazole ring and the sulfur atom, the nitro group can affect the donor strength of the nitrogen and sulfur atoms. This can influence the stability and reactivity of the resulting metal complexes.

Potential for Additional Coordination: While less common, the oxygen atoms of the nitro group can also participate in coordination to certain metal ions, particularly in the solid state, leading to the formation of polymeric or supramolecular structures. mdpi.com

Influence on Redox Properties: The presence of the nitro group can render the ligand and its metal complexes redox-active, which can be exploited in catalytic and sensing applications.

Studies on metal complexes of other nitro-substituted benzimidazole ligands have shown that the nitro group can significantly impact the biological activity and catalytic performance of the complexes. nih.govresearchgate.net

Applications of Metal-4-benzimidazolethiol, 6-nitro- Complexes in Catalysis and Sensing

While specific applications for metal complexes of 4-benzimidazolethiol, 6-nitro- are not extensively documented, the known properties of related benzimidazole-metal complexes suggest a range of potential applications.

Catalysis: Metal complexes of benzimidazole derivatives have been investigated as catalysts in various organic transformations. For instance, palladium complexes bearing 5-nitrobenzimidazole (B188599) ligands have shown catalytic activity in C-C cross-coupling reactions. researchgate.net The electronic properties imparted by the nitro group can enhance the catalytic efficiency of the metal center. The presence of the thiolate group could also lead to novel catalytic activities, particularly in reactions involving sulfur-containing substrates. Potential catalytic applications could include oxidation, reduction, and various coupling reactions.

Sensing: Benzimidazole-based ligands are excellent candidates for the development of chemical sensors for metal ions and anions. The coordination of an analyte to the metal center of a pre-formed complex, or the formation of a complex between the ligand and the analyte, can lead to a detectable change in a physical property, such as color (colorimetric sensing) or fluorescence (fluorescent sensing). rsc.org The presence of the nitro group can be advantageous in electrochemical sensing, where its redox activity can be utilized for the detection of various species. sciopen.com Metal complexes of 4-benzimidazolethiol, 6-nitro- could potentially be developed as selective and sensitive sensors for environmentally and biologically important ions. For example, benzimidazole derivatives have been successfully employed as fluorescent chemosensors for Cu(II) and Zn(II). rsc.org

The table below outlines potential applications based on analogous systems.

Application AreaPotential Role of the ComplexAnalogous System
Catalysis C-C bond formationPd(II) complexes with 5-nitrobenzimidazole ligands researchgate.net
Sensing Fluorescent detection of metal ionsBenzimidazole-derived sensors for Cu(II) and Zn(II) rsc.org
Sensing Electrochemical detection of anionsPolyoxometalate-based complexes with imidazole ligands sciopen.com

This is an interactive data table illustrating potential applications.

Electrochemical Investigations of 4 Benzimidazolethiol,6 Nitro

Cyclic Voltammetry Studies of Oxidation and Reduction Processes

No cyclic voltammetry studies specifically focused on 4-benzimidazolethiol, 6-nitro- have been reported. Such studies would be crucial to determine the potentials at which the oxidation of the thiol group and the reduction of the nitro group occur. Cyclic voltammetry would also reveal the reversibility of these processes and identify any intermediate species formed during the electrochemical reactions. For related nitroaromatic compounds, cyclic voltammetry typically shows an irreversible reduction peak corresponding to the conversion of the nitro group. chimicatechnoacta.rumdpi.comresearchgate.net

Influence of Nitro and Thiol Groups on Electrochemical Potentials

The electrochemical potentials of 4-benzimidazolethiol, 6-nitro- would be significantly influenced by the electronic effects of its substituents.

Nitro Group: The nitro group is a strong electron-withdrawing group. byjus.com Its presence at the 6-position is expected to decrease the electron density on the benzimidazole (B57391) ring system. This effect generally makes the reduction of the molecule easier, shifting its reduction potential to less negative values compared to the unsubstituted benzimidazole. nih.govnih.gov The reduction of the nitro group itself is a key electrochemical feature of many nitro-substituted aromatic compounds. researchgate.netscielo.br

The combination of a powerful electron-withdrawing group and a potentially oxidizable functional group on the same benzimidazole scaffold makes this molecule an interesting but uncharacterized subject for electrochemical analysis.

Potential Applications in Electrochemical Sensors and Devices

Given the lack of specific research on 4-benzimidazolethiol, 6-nitro-, its potential applications in electrochemical sensors are purely speculative but can be inferred from the properties of its functional groups.

Nitroaromatic compounds are often targeted analytes in environmental monitoring. researchgate.netsrce.hrfrontiersin.org Therefore, electrodes modified with materials that can interact with and facilitate the reduction of the nitro group are common in sensor development. It is conceivable that 4-benzimidazolethiol, 6-nitro- could be used to modify electrode surfaces. The thiol group is well-known for its ability to form self-assembled monolayers on gold and other metal surfaces, providing a stable and organized interface for sensing applications. researchgate.net

If immobilized on an electrode, the compound could potentially serve as a recognition element. However, without experimental data on its electrochemical stability, selectivity, and sensitivity, any discussion of its use in sensors remains hypothetical. The development of such sensors would first require fundamental electrochemical studies to characterize its behavior. frontiersin.orgrsc.org

Mechanistic Studies of Biological Activities of 4 Benzimidazolethiol,6 Nitro and Its Derivatives

Molecular Interactions with Enzyme Systems

The biological efficacy of 6-nitrobenzimidazole derivatives is often rooted in their ability to interact with and inhibit specific enzyme systems. These interactions are crucial for modulating cellular pathways involved in various diseases.

In Vitro Evaluation of Enzyme Inhibition Profiles (e.g., alpha-Amylase, alpha-Glucosidase, Phosphodiesterase)

Research has particularly highlighted the potential of 6-nitrobenzimidazole derivatives as inhibitors of phosphodiesterase (PDE), an enzyme crucial for regulating intracellular signaling pathways. A study involving a series of thirty 6-nitrobenzimidazole derivatives identified several compounds with potent PDE inhibitory activity. nih.gov Ten of the tested compounds demonstrated significant inhibition, with IC50 values ranging from 1.5 µM to 294.0 µM. Notably, some derivatives showed inhibitory activity far superior to EDTA, a standard inhibitor. nih.gov This suggests that the 6-nitrobenzimidazole scaffold is a promising template for developing new phosphodiesterase inhibitors. nih.gov

CompoundEnzyme TargetIC50 Value (µM)Reference
Compound 30 (a 6-nitrobenzimidazole derivative)Phosphodiesterase1.5 ± 0.043 nih.gov
Compound 1 (a 6-nitrobenzimidazole derivative)Phosphodiesterase2.4 ± 0.049 nih.gov
Compound 11 (a 6-nitrobenzimidazole derivative)Phosphodiesterase5.7 ± 0.113 nih.gov
Compound 13 (a 6-nitrobenzimidazole derivative)Phosphodiesterase6.4 ± 0.148 nih.gov
Compound 9 (a 6-nitrobenzimidazole derivative)Phosphodiesterase11.49 ± 0.08 nih.gov
EDTA (Standard)Phosphodiesterase274 ± 0.007 nih.gov

Elucidation of Binding Sites and Inhibition Mechanisms via Molecular Docking

Molecular docking is a computational technique used to predict how a molecule binds to a macromolecular target, such as a protein, providing insights into binding affinity and orientation. quilivepublishers.com This method has been widely applied to benzimidazole (B57391) derivatives to understand their inhibition mechanisms at a molecular level.

Studies on N-substituted 6-nitro-1H-benzimidazole derivatives have used molecular docking to explore their antimicrobial potential. These in silico analyses predicted that the dihydrofolate reductase (DHFR) protein from Staphylococcus aureus is a likely target. nih.gov The docking studies revealed that the derivatives could fit into the active site of the enzyme, suggesting a mechanism of action that involves the disruption of folic acid synthesis, which is essential for microbial growth. nih.gov

Further molecular docking simulations have been performed on benzimidazole derivatives against other microbial enzymes, such as DNA gyrase and topoisomerase IV. ekb.eg These enzymes are critical for bacterial DNA replication. The results indicated that the benzimidazole scaffold can establish a binding mode and docking score comparable to known inhibitors, reinforcing their potential as antibacterial agents that target DNA synthesis. ekb.eg The interactions typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site. ekb.egukm.my

Mechanisms of Antimicrobial Action

The 6-nitrobenzimidazole core is a recurring motif in compounds designed for antimicrobial activity. The nitro group is often crucial for this bioactivity, which has been demonstrated against a range of bacterial and fungal pathogens.

Antibacterial and Antifungal Activity Assessment

Numerous studies have confirmed the antibacterial and antifungal properties of 6-nitrobenzimidazole derivatives. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

For instance, a series of synthesized 5-nitro-2-substituted benzimidazole derivatives showed notable antibacterial activity against both Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli) bacteria. orientjchem.org Similarly, other research has demonstrated the activity of halogen- and nitro-derivatives of benzimidazole against Bacillus subtilis, with some compounds showing MIC values comparable to the commercial antibiotic tetracycline. researchgate.netantibiotics-chemotherapy.ru The antifungal activity of benzimidazole derivatives has also been well-documented against various fungal strains, including Candida species. nih.govnih.gov

Compound ClassMicroorganismActivity/MeasurementReference
5-nitro-2-phenyl-1H-benzoimidazoleBacillus cereusZone of inhibition: 18mm orientjchem.org
2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenolEscherichia coliZone of inhibition: 17mm orientjchem.org
5,6-dibromo-2-(trifluoromethyl)benzimidazoleBacillus subtilisMIC: 0.49 µg/mL researchgate.netantibiotics-chemotherapy.ru
2-(5-Nitro-1H-benzimidazol-2-yl)-4-nitrophenol derivativeVarious BacteriaMIC: 125 µg/mL lew.ro

Cellular and Molecular Targets Underlying Antimicrobial Efficacy

The antimicrobial mechanism of 6-nitrobenzimidazole derivatives is multifaceted. As suggested by molecular docking studies, a primary mode of action is the inhibition of essential microbial enzymes. By targeting enzymes like DNA gyrase, topoisomerase IV, and dihydrofolate reductase, these compounds can disrupt critical cellular processes. nih.govekb.eg

Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for managing DNA supercoiling during replication. Their inhibition leads to the cessation of DNA synthesis and, ultimately, bacterial cell death. ekb.eg

Inhibition of Dihydrofolate Reductase (DHFR): This enzyme is a key component in the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and amino acids. Blocking DHFR starves the microbial cell of these essential building blocks. nih.gov

Furthermore, the general mechanism for nitroaromatic compounds involves the intracellular reduction of the nitro group. orientjchem.org This process can generate reactive nitroso and superoxide (B77818) species that are toxic to the cell. These intermediates can covalently bind to and damage cellular macromolecules such as DNA, leading to cell death. orientjchem.org

Investigation of Antiviral Activity and Related Molecular Pathways

The benzimidazole scaffold is also a promising foundation for the development of antiviral agents. Its structural similarity to purine (B94841) nucleosides allows it to interact with viral enzymes that are crucial for replication. nih.gov

Detailed mechanistic studies have been conducted on benzimidazole-based inhibitors against the Hepatitis C Virus (HCV). These compounds were found to be potent allosteric inhibitors of the HCV RNA-dependent RNA polymerase (RdRP), also known as NS5B polymerase. nih.gov The RdRP is the catalytic core of the viral replication machinery. The benzimidazole inhibitors bind to a specific allosteric site on the enzyme, inducing a conformational change that prevents RNA synthesis. This inhibition was observed to be dose-dependent, with some compounds showing IC50 values in the sub-micromolar range, effectively halting viral RNA replication in cell culture. nih.gov This demonstrates a clear molecular pathway for the antiviral activity of benzimidazole derivatives, highlighting their potential to interfere with viral genome replication by targeting key viral enzymes.

Antiparasitic and Antiprotozoal Activity at the Molecular Level

The antiparasitic and antiprotozoal activity of nitroimidazole-containing compounds, including derivatives of 4-benzimidazolethiol, 6-nitro-, is fundamentally linked to the reductive activation of the nitro group within the target organism. researchgate.net This process is most efficient in the anaerobic or microaerophilic environments characteristic of many protozoan parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.govnih.govmdpi.compreprints.org The mechanism of action is contingent on the parasite's specific metabolic pathways, which possess the low redox potential necessary to reduce the nitro group. researchgate.net

Once the compound enters the parasitic cell, it undergoes a single-electron reduction, typically catalyzed by nitroreductases or redox proteins like ferredoxin. researchgate.netliverpool.ac.uk This reaction transforms the nitro group (R-NO₂) into a highly reactive nitroso radical anion (R-NO₂⁻). researchgate.net Under anaerobic conditions, this radical anion can undergo further reduction to generate cytotoxic species, including hydroxylamines and other reactive intermediates. researchgate.net These reduced metabolites are the primary effectors of the compound's toxicity.

The molecular damage inflicted by these reactive species is multifaceted. They can covalently bind to and damage critical cellular macromolecules, including DNA, leading to strand breaks and loss of helical structure, which ultimately inhibits nucleic acid synthesis and induces cell death. Furthermore, these intermediates can interact with proteins and lipids, disrupting essential enzymatic functions and compromising membrane integrity. The central role of thioredoxin reductase has been identified as a key target for the activated metabolites of nitroimidazole drugs in Entamoeba histolytica. researchgate.net

Studies on related S-substituted 4,6-dihalogeno-2-mercaptobenzimidazoles and 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides have demonstrated potent activity against various protozoa. nih.govnih.gov For instance, certain derivatives were found to be significantly more active against Giardia intestinalis and Trichomonas vaginalis than the standard drug metronidazole, highlighting the potential of the nitrobenzimidazole scaffold. nih.govnih.gov The efficacy of these compounds is directly tied to the presence of the nitro group, which serves as the chemical foundation for their selective toxicity against these pathogens. nih.gov

Antioxidant Mechanisms and Modulation of Cellular Oxidative Stress

The chemical structure of 4-benzimidazolethiol, 6-nitro-, possessing both a thiol (-SH) group and a nitro (-NO₂) group, suggests a complex role in modulating cellular oxidative stress. It can potentially exhibit dual functions, acting as an antioxidant through its thiol moiety while also participating in redox cycling via its nitro group.

Radical Scavenging Activity Assessments

The antioxidant potential of benzimidazole derivatives is often evaluated through their ability to scavenge stable free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.netnih.govnih.gov The thiol group (-SH) in 4-benzimidazolethiol, 6-nitro- is a key functional group for radical scavenging. Theoretical studies on the related compound 4-mercaptoimidazole suggest that its antiradical activity can proceed through several mechanisms, including Formal Hydrogen Transfer (FHT), Radical Adduct Formation (RAF), and Single Electron Transfer (SET). rsc.org The specific pathway is influenced by the nature of the free radical and the polarity of the solvent. rsc.orgnih.gov For instance, the scavenging of hydroxyl radicals (HO•) is dominated by FHT and RAF, while scavenging of hydroperoxyl radicals (HOO•) in water may follow a SET pathway. rsc.org

Hydrogen donation from the thiol (S-H) bond typically occurs via a Hydrogen Atom Transfer (HAT) mechanism. rsc.orgnih.gov In contrast, donation from the imidazole (B134444) nitrogen (N-H) bond is more likely to proceed through a Proton-Coupled Electron Transfer (PCET) mechanism. rsc.org Research on 2-substituted-5-nitro benzimidazole derivatives has demonstrated significant antioxidant activity in DPPH assays, with some derivatives showing greater potency than the standard antioxidant butylated hydroxytoluene (BHT). researchgate.net This suggests that the nitrobenzimidazole scaffold itself contributes to radical scavenging capacity. researchgate.net

Table 1: DPPH Radical Scavenging Activity of 2-Substituted-5-Nitro Benzimidazole Derivatives

Interactions with Redox Systems in Biological Contexts

The interaction of 4-benzimidazolethiol, 6-nitro- with biological redox systems is intricate. The thiol group can interact with cellular thiols like glutathione (B108866) (GSH), a key component of the cell's antioxidant defense system. nih.gov However, the presence of the nitroaromatic system introduces complexity. The reduction of the nitro group can generate radical anions, which can then be re-oxidized by molecular oxygen, creating a futile redox cycle that produces superoxide radicals and leads to oxidative stress. nih.gov

The interaction between nitroaromatic drug radicals and thiols such as glutathione or cysteamine (B1669678) is not straightforward. nih.gov Depending on the specific drug, the thiol, and the cellular environment, the thiol can either increase or decrease the stability of the nitro radical. nih.gov In some cases, the thiol can act as an oxidizing agent, regenerating the original nitro compound from its radical anion. nih.gov This suggests that the traditional role of thiols simply as radical scavengers needs to be expanded in the context of nitroaromatic compounds. nih.gov Therefore, 4-benzimidazolethiol, 6-nitro- may perturb the cellular redox environment by directly reacting with reactive oxygen species (ROS), participating in redox cycling, and modulating the state of critical cellular redox buffers like the glutathione disulfide/glutathione couple. semanticscholar.org

Anticancer Potential and In Vitro Cellular Pathway Studies

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry and is a core component of many compounds investigated for anticancer activity. neuroquantology.comnih.gov The inclusion of a nitro group can enhance this potential, particularly through mechanisms related to hypoxia-selective activation.

Molecular Mechanisms of Antiproliferative Effects

Derivatives of 6-nitro-benzimidazole have shown significant antiproliferative activity against various cancer cell lines. nih.govnih.gov A primary molecular mechanism underlying this effect is the induction of apoptosis, or programmed cell death. nih.gov Studies on related benzimidazole-based compounds have shown that they can trigger apoptosis by modulating the expression of key regulatory proteins. nih.gov

This modulation often involves the upregulation of pro-apoptotic proteins such as Bax and the activation of effector caspases like caspase-3 and initiator caspases like caspase-8. nih.gov Concurrently, these compounds can decrease the levels of anti-apoptotic proteins, such as Bcl-2. nih.gov The resulting shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in apoptosis. The antiproliferative effects of various compounds are cell-specific and can result in growth arrest and the stimulation of apoptosis. nih.gov

Targeting of Specific Cellular Processes in Cancer Models

The anticancer action of 4-benzimidazolethiol, 6-nitro- and its derivatives can be attributed to the targeting of specific molecules and pathways that are crucial for cancer cell survival and proliferation.

Enzyme Inhibition: Certain benzimidazole derivatives have been identified as potent inhibitors of key enzymes involved in cancer signaling pathways. For example, some have shown dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and BRAFV600E kinases, which are critical drivers in many cancers. nih.gov Molecular docking studies suggest that these compounds can also target other enzymes like dihydrofolate reductase, vascular endothelial growth factor receptor 2 (VEGFR2), and histone deacetylase 6 (HDAC6), which are involved in nucleotide synthesis, angiogenesis, and epigenetic regulation, respectively. nih.govrsc.org

Hypoxia-Selective Cytotoxicity: A significant aspect of the anticancer potential of nitro-containing compounds is their ability to act as hypoxia-activated prodrugs. nih.gov Solid tumors often contain regions of low oxygen (hypoxia), which are resistant to conventional therapies. dntb.gov.ua Similar to other nitroimidazoles, 4-benzimidazolethiol, 6-nitro- can be selectively reduced in hypoxic cells to form reactive species. These species form covalent adducts with cellular proteins, leading to targeted cell death in the hypoxic tumor core. nih.gov Proteomic studies on other nitroimidazoles have identified key protein targets, including the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and the detoxification enzyme glutathione S-transferase P (GSTP1). nih.gov Inhibition of these proteins disrupts crucial cellular functions like energy metabolism and detoxification, contributing to the compound's anticancer effect. nih.gov

Table 2: In Vitro Anticancer Activity of N-substituted 6-nitro-1H-benzimidazole Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological activity of 4-benzimidazolethiol,6-nitro- and its derivatives is intricately linked to their chemical structure. SAR studies aim to elucidate the relationship between specific structural modifications and the resulting pharmacological efficacy. These studies are fundamental in optimizing lead compounds to enhance their desired biological effects while minimizing potential side effects.

Impact of Substituent Modifications on Pharmacological Efficacy

The pharmacological efficacy of derivatives of 4-benzimidazolethiol,6-nitro- is highly dependent on the nature and position of various substituents on the benzimidazole core. Research has shown that even minor chemical alterations can lead to significant changes in biological activity.

Modifications at the N-1 and C-2 positions of the benzimidazole ring have also been extensively explored. In a study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, various substitutions at these positions led to compounds with potent antibacterial and anticancer activities. rsc.org This suggests that the introduction of diverse chemical moieties at these sites can significantly modulate the biological profile of the 6-nitrobenzimidazole scaffold.

Table 1: Impact of Substituent Modifications on the Biological Activity of 6-Nitrobenzimidazole Derivatives

Position of SubstitutionType of SubstituentObserved Impact on Biological ActivityReference
C6Nitro (-NO2)Generally enhances antimicrobial and anti-inflammatory activities. isca.me
N1Various alkyl and aryl groupsModulates antibacterial and anticancer potency. rsc.org
C2Various aryl groupsInfluences antibacterial and anticancer potency. rsc.org
C2 (Thio-linked)Piperazine derivativesShowed anthelmintic activity. isca.me

Computational Modeling for Predictive SAR Analyses

In recent years, computational modeling has become an indispensable tool in drug discovery and development, offering a predictive framework for understanding SAR. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into how chemical structures interact with biological targets at a molecular level.

For benzimidazole derivatives, QSAR studies have been employed to correlate their structural features with their biological activities. crpsonline.com These models use molecular descriptors to quantify various physicochemical properties of the molecules and relate them to their observed biological responses. Such models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs.

Molecular docking simulations can further elucidate the binding modes of 4-benzimidazolethiol,6-nitro- derivatives with their putative biological targets. For instance, in a study of 6-nitrobenzimidazole derivatives as phosphodiesterase inhibitors, molecular docking could be used to visualize the interactions between the ligands and the active site of the enzyme, helping to explain the observed differences in inhibitory potency. nih.gov Similarly, for N-substituted 6-nitro-1H-benzimidazole derivatives with antimicrobial and anticancer activities, docking studies have predicted dihydrofolate reductase as a potential target. rsc.org

While specific computational studies on 4-benzimidazolethiol,6-nitro- are not widely reported, the application of these in silico methods holds great promise for this class of compounds. By building predictive SAR models, researchers can screen virtual libraries of derivatives, prioritize compounds for synthesis, and ultimately accelerate the discovery of new therapeutic agents based on the 4-benzimidazolethiol,6-nitro- scaffold.

Theoretical and Computational Chemistry of 4 Benzimidazolethiol,6 Nitro

Quantum Chemical Calculations (DFT/TDDFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental in elucidating the electronic structure and chemical reactivity of molecules. researchgate.net These methods provide a detailed picture of electron distribution and energy levels, which govern the molecule's behavior in chemical reactions.

DFT calculations have been widely applied to the benzimidazole (B57391) scaffold and its derivatives to understand their structure and reactivity. researchgate.net Methods like B3LYP and ωB97XD have been used to study various 2-aryl-5(or 6)-nitrobenzimidazoles. researchgate.net For the title compound, 4-benzimidazolethiol, 6-nitro-, DFT calculations would typically be performed using a basis set such as 6-311++G(d,p) to optimize the molecular geometry and compute key electronic parameters. researchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (Eg) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. For related benzimidazole derivatives, DFT-calculated HOMO-LUMO energies have shown a good linear correlation with experimental redox potentials. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.netscielo.org.mx Theoretical investigations can precisely establish the geometrical dimensions of a molecule and correctly explain the quantum properties of inhibitors. researchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated for Benzimidazole Derivatives using DFT This table presents typical values for related benzimidazole compounds as found in the literature, providing an estimation for 4-benzimidazolethiol, 6-nitro-.

ParameterDefinitionTypical Calculated Value RangeReference
EHOMO (eV)Energy of the Highest Occupied Molecular Orbital-6.8 to -7.8 researchgate.net
ELUMO (eV)Energy of the Lowest Unoccupied Molecular Orbital-0.2 to -0.7 researchgate.net
Energy Gap (Eg) (eV)ELUMO - EHOMO6.5 to 7.6 researchgate.net
Ionization Potential (I) (eV)-EHOMO6.8 to 7.8 researchgate.net
Electron Affinity (A) (eV)-ELUMO0.2 to 0.7 researchgate.net
Hardness (η) (eV)(I - A) / 23.2 to 3.8 researchgate.net
Softness (S) (eV)-11 / (2η)0.13 to 0.16 researchgate.net
Electronegativity (χ) (eV)(I + A) / 23.5 to 4.0 researchgate.net
Electrophilicity Index (ω) (eV)χ2 / (2η)1.9 to 2.4 researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis spectra), providing insights into the molecule's photophysical properties. A good agreement between the energy calculated by the DFT method and the UV-Vis spectra has been demonstrated for similar ligands. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique allows for the exploration of conformational landscapes, protein-ligand binding stability, and the dynamic interactions that govern molecular recognition. nih.gov

The primary application of MD in drug discovery is to assess the stability of a ligand within the binding site of a biological target, such as an enzyme or receptor. nih.gov After an initial binding pose is predicted by molecular docking, an MD simulation of the protein-ligand complex is run for a duration ranging from nanoseconds to microseconds. mdpi.com Analysis of the simulation trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored. A stable RMSD over time suggests a stable binding mode. plos.org

Key Interactions: The simulation can highlight persistent hydrogen bonds, hydrophobic interactions, or other non-covalent forces that stabilize the complex. mdpi.com

Conformational Changes: MD can show how the protein and ligand adapt to each other upon binding. For instance, flexible loops in an enzyme's active site might close over the ligand to secure it, a phenomenon that has been observed in simulations of P450 enzymes. nih.gov

Binding Free Energy: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to estimate the binding free energy, providing a quantitative measure of binding affinity.

While specific MD studies on 4-benzimidazolethiol, 6-nitro- are not prominent in the literature, simulations on related benzimidazole-based inhibitors have been crucial in understanding their mechanism of action and guiding further design. nih.gov

In Silico Prediction of Potential Biological Activities and Pharmacological Targets

In the early stages of drug discovery, in silico methods are invaluable for predicting the potential biological activities of a compound and assessing its drug-likeness. nih.gov These predictions help prioritize compounds for synthesis and experimental testing. japtronline.com

Several online tools and software platforms are used for these predictions. For instance, the PASS (Prediction of Activity Spectra for Substances) online tool can predict a wide range of biological activities based on the structure of a compound. mdpi.com For a series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, which are structural analogs of the title compound, the PASS platform predicted antiprotozoal activity. mdpi.com These results indicated that the chemical structures were highly similar to known antiprotozoal drugs. mdpi.com

In addition to predicting efficacy, computational tools are essential for evaluating pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity (ADMET). japtronline.com Platforms like SwissADME and preADMET are commonly used to calculate properties such as:

Solubility: Predictions indicate whether a compound is likely to be poorly or moderately soluble. mdpi.com

Gastrointestinal Absorption: This parameter predicts how well the compound will be absorbed when administered orally. mdpi.com

Blood-Brain Barrier (BBB) Permeation: This predicts the likelihood of the compound crossing into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes. japtronline.com

Toxicity: Predictions can flag potential issues like mutagenicity (Ames test) or cardiotoxicity. mdpi.com

For various benzimidazole derivatives, in silico ADMET predictions have been crucial in validating their potential as orally bioavailable drug candidates. plos.org

Table 2: Summary of In Silico Predictions for Nitro-Benzimidazole Analogs

Prediction TypeProperty/Activity PredictedTools Mentioned in LiteratureReference
Biological Activity Antiprotozoal (Trichomonas)PASS mdpi.com
Kinase Inhibitor, Enzyme Inhibitor, GPCR LigandMolinspiration nih.gov
Antimicrobial--- japtronline.com
Pharmacokinetics Solubility, GI Absorption, BBB PermeationSwissADME, preADMET japtronline.commdpi.com
Toxicity Ames MutagenicitypreADMET mdpi.com

These in silico analyses suggest that the 6-nitro-benzimidazole scaffold is a promising starting point for developing agents against various diseases, particularly parasitic infections.

Computational Approaches for Rational Design of 4-benzimidazolethiol, 6-nitro- Analogs

Rational drug design utilizes computational methods to create new molecules with improved potency, selectivity, and pharmacokinetic profiles. nih.gov Starting with a lead compound like 4-benzimidazolethiol, 6-nitro-, these approaches can systematically guide the design of superior analogs.

A key strategy is the establishment of a Structure-Activity Relationship (SAR) . SAR studies analyze how changes in the chemical structure of a compound affect its biological activity. researchgate.net For benzimidazole-based enzyme inhibitors, SAR studies have shown that the type and position of substituents on the benzimidazole ring and any appended rings are critical for potency. researchgate.net For example, studies on nitro-substituted benzimidazole-thiazole hybrids revealed that the position of the nitro group significantly influences inhibitory activity, with ortho-substituted analogs showing better potency than meta or para-substituted ones in certain enzyme assays. mdpi.com Similarly, substituents capable of forming hydrogen bonds, such as -OH, or smaller substituents like -F and -Cl, were found to enhance inhibitory potentials. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating a mathematical relationship between chemical properties and biological activity. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used to build models that correlate the 3D steric and electrostatic fields of a series of molecules with their activity. nih.gov Such models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding design efforts toward more potent compounds.

Structure-based drug design is another powerful approach, which relies on the 3D structure of the biological target. Using molecular docking, potential analogs of 4-benzimidazolethiol, 6-nitro- can be evaluated for their binding affinity and fit within the target's active site. This allows for the rational introduction of new functional groups to improve interactions with key amino acid residues, thus enhancing potency and selectivity. This strategy has been effectively used in the design of various benzimidazole-based inhibitors. researchgate.netresearchgate.net

By combining these computational strategies, researchers can efficiently explore the chemical space around the 4-benzimidazolethiol, 6-nitro- scaffold to design novel analogs with optimized therapeutic potential.

Applications in Materials Science and Nanotechnology

Exploration of 4-benzimidazolethiol, 6-nitro- in the Synthesis of Functional Materials

The synthesis of functional materials often leverages the specific chemical functionalities of precursor molecules. While direct research on the use of 6-nitro-4-benzimidazolethiol in the synthesis of functional materials is limited, the broader class of benzimidazole (B57391) derivatives is recognized for its utility in creating materials with desirable properties. The benzimidazole scaffold itself is a key component in various bioactive molecules and is considered a privileged structure in medicinal chemistry. researchgate.nettandfonline.com The synthesis of benzimidazole derivatives can be achieved through methods such as the condensation of o-phenylenediamines with various reagents. For instance, 5-nitro-1H-benzimidazole derivatives have been synthesized by reacting 4-nitro-o-phenylenediamine (B140028) with substituted aromatic aldehydes. researchgate.netnih.gov

The presence of the thiol (-SH) and nitro (-NO2) groups on the benzimidazole ring of 6-nitro-4-benzimidazolethiol offers specific reactive sites for further chemical modifications, making it a valuable building block for more complex functional materials. The thiol group, for example, can participate in the formation of self-assembled monolayers on metal surfaces, a key technique in surface engineering and nanotechnology.

Role as a Stabilizing Agent for Nanomaterials (e.g., Gold Nanostructures)

The stabilization of nanoparticles is crucial for preventing their aggregation and maintaining their unique properties. Various organic molecules are employed as capping or stabilizing agents. sciepublish.commdpi.com Thiol-containing compounds, in particular, are known to have a strong affinity for gold surfaces, making them excellent stabilizing agents for gold nanoparticles (AuNPs). rsc.org

While direct studies on 6-nitro-4-benzimidazolethiol as a stabilizing agent are not extensively documented, research on related mercaptobenzimidazole compounds provides significant insights. For instance, 2-mercaptobenzimidazole (B194830) has been used to cap gold nanoparticles, demonstrating the effectiveness of the mercapto-benzimidazole structure in stabilizing these nanomaterials. rsc.org The interaction between the thiol group and the gold surface forms a protective layer that prevents agglomeration. sciepublish.commdpi.com Furthermore, the catalytic activity of gold nanoparticles in reactions like the reduction of 4-nitrophenol (B140041) can be influenced by the nature of the stabilizing ligand. sciepublish.commdpi.comresearchgate.net This suggests that 6-nitro-4-benzimidazolethiol could not only stabilize gold nanostructures but also modulate their catalytic or electronic properties due to the presence of the electron-withdrawing nitro group.

Integration into Polymeric Systems for Advanced Material Development

The incorporation of functional fillers into polymer matrices is a common strategy to develop advanced composite materials with enhanced properties. globalabc.org These composites find applications in diverse fields, including electronics and biomedical engineering. researchgate.netfrontiersin.org The selection of both the polymer matrix and the filler is critical to achieving the desired performance. Common polymer matrices include polyethylene, epoxy resins, and biodegradable polymers like polycaprolactone (B3415563) (PCL). scientificarchives.commdpi.com

There is a growing interest in developing polymer composites with tailored functionalities. While the direct integration of 6-nitro-4-benzimidazolethiol into polymeric systems is an area requiring further exploration, the concept of using functionalized fillers is well-established. For example, conductive polymers and polymer composites with nanoparticle additives have been developed for applications in tissue engineering. frontiersin.org The benzimidazole moiety, present in 6-nitro-4-benzimidazolethiol, is a component of some high-performance polymers, suggesting its potential compatibility with various polymer systems. The unique combination of the thiol and nitro groups could impart specific functionalities to the resulting polymer composite, such as improved thermal stability, conductivity, or even antimicrobial properties.

Investigation of Corrosion Inhibition Properties in Metal Systems

Benzimidazole and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, including mild steel and copper, particularly in acidic environments. researchgate.netsemanticscholar.orgelectrochemsci.org Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. electrochemsci.orgdergipark.org.tr This adsorption can occur through the heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic ring. dergipark.org.tr

The corrosion inhibition efficiency of benzimidazole derivatives is influenced by the nature and position of substituents on the benzimidazole ring. Studies have shown that both nitro- and mercapto-substituted benzimidazoles can act as corrosion inhibitors. For instance, 2-amino-5(6)-nitrobenzimidazole has been identified as an effective corrosion inhibitor for copper-nickel alloys in artificial seawater. srce.hrresearchgate.netsrce.hr In one study, it was the most effective among four tested benzimidazole derivatives. srce.hrresearchgate.netsrce.hr Another study on the corrosion inhibition of mild steel in hydrochloric acid reported a range of efficiencies for different benzimidazole derivatives, with 5(6)-nitrobenzimidazole showing some inhibitory effect, although less than other derivatives like 2-mercaptobenzimidazole. researchgate.net A patent has also mentioned 2-mercapto-5-nitrobenzimidazole (B1230712) as a component in a corrosion inhibitor composition for metals like carbon steel. google.com

The following table summarizes the corrosion inhibition efficiency of some relevant benzimidazole derivatives on different metal systems.

Compound NameMetalCorrosive MediumInhibition Efficiency (%)Reference(s)
2-Amino-5(6)-nitrobenzimidazoleCuNi alloy3% NaClup to 57% srce.hrresearchgate.net
2-AminobenzimidazoleCuNi alloy3% NaClup to 28% srce.hrresearchgate.net
5(6)-NitrobenzimidazoleMild Steel1 M HClLower than other derivatives researchgate.net
2-MercaptobenzimidazoleMild Steel1 M HClHigher than benzimidazole researchgate.net

These findings suggest that 6-nitro-4-benzimidazolethiol, which contains both a nitro and a thiol group, has strong potential as a corrosion inhibitor. The synergistic effect of these two functional groups could lead to enhanced adsorption and protection of metal surfaces.

Advanced Analytical Methodologies for 4 Benzimidazolethiol,6 Nitro Detection and Quantification

Chromatographic Methods (e.g., TLC, HPLC) for Purity Assessment and Separation

Chromatographic techniques are fundamental for separating 4-benzimidazolethiol, 6-nitro- from impurities, starting materials, and by-products, as well as for assessing its purity. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective qualitative method used to monitor reaction progress, identify compounds, and determine the purity of 4-benzimidazolethiol, 6-nitro-. The separation is based on the differential partitioning of the compound between a solid stationary phase and a liquid mobile phase. For benzimidazole (B57391) derivatives and related aromatic compounds, silica (B1680970) gel plates are typically used as the stationary phase. The choice of the mobile phase is critical for achieving good separation. Detection is commonly performed by observing the plates under ultraviolet (UV) light at wavelengths of 254 nm or 366 nm, where compounds with chromophores, such as the nitrobenzimidazole moiety, will appear as dark spots or fluorescent spots, respectively.

Table 1: Representative TLC Conditions for Analysis of Aromatic Compounds

Parameter Description
Stationary Phase Silica Gel
Mobile Phase Toluene-ether (1:1), saturated with 10% acetic acid.
Cyclohexane-ethyl acetate (B1210297) (13:7).
Detection UV visualization at 254 nm and 366 nm.
Spraying with reagents like ethanolic potassium hydroxide (B78521) to enhance fluorescence.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, quantification, and purity verification of 4-benzimidazolethiol, 6-nitro-. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase. The high efficiency of HPLC allows for the separation of closely related structural analogues. Purity is typically determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

Detailed research findings for the HPLC analysis of related benzimidazole derivatives demonstrate the utility of this method. For instance, the purity of a benzimidazole derivative was effectively verified using a C18 column with an acetonitrile (B52724)/water mobile phase and UV detection. Similarly, stability studies of benzimidazole derivatives have been conducted using RP-18 columns with a mobile phase consisting of an acetate buffer and acetonitrile mixture.

Q & A

Q. What are the optimized synthetic routes for 4-benzimidazolethiol,6-nitro-?

A two-step approach is commonly employed:

  • Step 1 : Nitration of a benzimidazole precursor at the 6-position using mixed nitric-sulfuric acid under controlled temperature (0–5°C) to avoid over-nitration.
  • Step 2 : Thiolation via nucleophilic substitution, where a nitro group at the 4-position is replaced with a thiol group using reagents like sodium hydrosulfide (NaSH) in polar aprotic solvents (e.g., DMF) at 60–80°C .
    Key challenges include controlling regioselectivity and minimizing side reactions. Purity is typically confirmed via HPLC and NMR spectroscopy .

Q. How can spectroscopic methods characterize 4-benzimidazolethiol,6-nitro-?

  • FT-IR : Identifies functional groups (e.g., S-H stretch at ~2550 cm⁻¹, nitro group at ~1520 cm⁻¹).
  • NMR : ¹H NMR reveals aromatic proton environments (e.g., deshielding due to nitro and thiol groups). ¹³C NMR confirms substitution patterns.
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What are the primary biological activity screening protocols for this compound?

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for anticancer potential). IC₅₀ values are calculated from dose-response curves .
  • Antimicrobial Screening : Agar diffusion or microdilution methods against Gram-positive/negative bacteria and fungi (MIC values reported) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-benzimidazolethiol,6-nitro-?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Simulate reaction pathways (e.g., thiol-disulfide exchange) and calculate activation energies.
    Molecular dynamics (MD) simulations assess stability in biological environments (e.g., binding to protein targets like tubulin) .

Q. How to resolve contradictions in reported reactivity with S-nucleophiles?

Discrepancies in substitution reactions (e.g., thiol vs. nitro group reactivity) may arise from solvent effects or competing mechanisms:

  • Mechanistic Studies : Use kinetic isotope effects or trapping intermediates (e.g., nitroso derivatives).
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) favor thiolation, while protic solvents may stabilize nitro-group intermediates .

Q. What strategies improve the stability of 4-benzimidazolethiol,6-nitro- under physiological conditions?

  • Prodrug Design : Mask the thiol group as a disulfide or acetylated derivative to prevent oxidation.
  • Nanocarrier Encapsulation : Use liposomes or polymeric nanoparticles to enhance solubility and reduce degradation .

Q. How does the nitro group influence electronic properties in benzimidazole derivatives?

  • Electron-Withdrawing Effect : The nitro group reduces electron density at the 4-position, enhancing electrophilicity for nucleophilic attacks (e.g., thiolation).
  • Impact on Bioactivity : Nitro groups enhance redox activity, enabling interactions with cellular reductases (e.g., in hypoxic tumor environments) .

Q. What are the limitations in toxicity profiling for this compound?

  • In Silico Predictors : Tools like ProTox-II estimate acute toxicity but lack data on chronic exposure.
  • In Vitro Alternatives : Use hepatic cell lines (HepG2) for metabolic stability and reactive metabolite screening.
  • Gaps : Long-term carcinogenicity and organ-specific toxicity require in vivo models, but ethical and resource constraints limit studies .

Methodological Notes

  • Data Reproducibility : Cross-validate synthetic yields using alternative catalysts (e.g., phase-transfer catalysts for nitro-thiol exchange) .
  • Contradiction Analysis : Apply multivariate statistics to reconcile divergent biological activity results across cell lines .

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